1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Compounds similar to 1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride have been synthesized and characterized, which is fundamental for understanding their properties and potential applications. For instance, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride was achieved with a high yield, demonstrating the feasibility of producing such compounds in a laboratory setting (Tan Bin, 2010).
Histochemical Applications
- Fluorophenyl compounds have been utilized in histochemical studies, such as in the acid-catalyzed histochemical formaldehyde reaction, which is essential for the sensitive demonstration of certain amines (A. Björklund & U. Stenevi, 1970).
Pharmaceutical Research
- These compounds also find use in pharmaceutical research. For example, a neurokinin-1 receptor antagonist with a fluorophenyl component showed potential in pre-clinical tests for clinical efficacy in emesis and depression (T. Harrison et al., 2001).
Analytical Chemistry
- In analytical chemistry, derivatives of fluorophenyl compounds have been used for the determination of amines using high-performance liquid chromatography with fluorescence detection (J. You et al., 2006).
Molecular Structure Elucidation
- Detailed structure elucidation of similar compounds, such as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, has been performed, contributing to the understanding of their molecular structure and potential interactions (U. Girreser et al., 2016).
Chemical Synthesis
- These compounds have also been used in the synthesis of other chemical compounds, demonstrating their versatility in chemical reactions (G. L. Anderson et al., 1988).
Mechanism of Action
Target of Action
Compounds similar to “1-(3-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride”, such as 3-Fluoroamphetamine , often target monoamine transporters, particularly those for dopamine and norepinephrine . These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, which terminates the signal between neurons.
Mode of Action
These compounds typically act as a monoamine releaser . They enter the neuron, primarily via the monoamine transporters, and induce the release of neurotransmitters (such as dopamine and norepinephrine) into the synaptic cleft . This increases the concentration of the neurotransmitters in the synaptic cleft, leading to an increased signal transmitted to the post-synaptic neuron.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9;/h4-7,11H,8,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRDOKBXFRLUCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CC(=CC=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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